2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)-

Stereochemistry Chiral purity Enantiomeric excess

2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)-, also known as (1S)-N,N-dibenzylcyclohept-2-en-1-amine, is a chiral secondary amine with the molecular formula C21H25N and a molecular weight of 291.4 g/mol. It is characterized by a seven-membered cycloheptene ring with an endocyclic double bond, an (S)-configured chiral center at the 1-position, and two bulky N-benzyl substituents.

Molecular Formula C21H25N
Molecular Weight 291.4 g/mol
CAS No. 656223-62-0
Cat. No. B12541759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)-
CAS656223-62-0
Molecular FormulaC21H25N
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1CCC(C=CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C21H25N/c1-2-10-16-21(15-9-1)22(17-19-11-5-3-6-12-19)18-20-13-7-4-8-14-20/h3-9,11-15,21H,1-2,10,16-18H2/t21-/m1/s1
InChIKeyIOQHHGRGWAVGEP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (1S)-N,N-Dibenzylcyclohept-2-en-1-amine (CAS 656223-62-0): A Chiral Cycloheptene Amine for Specialized Research


2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)-, also known as (1S)-N,N-dibenzylcyclohept-2-en-1-amine, is a chiral secondary amine with the molecular formula C21H25N and a molecular weight of 291.4 g/mol [1]. It is characterized by a seven-membered cycloheptene ring with an endocyclic double bond, an (S)-configured chiral center at the 1-position, and two bulky N-benzyl substituents [1]. Its calculated lipophilicity (XLogP3-AA = 5.2) and zero hydrogen bond donor count indicate high membrane permeability and a sterically hindered amine center, making it a distinct scaffold for medicinal chemistry and asymmetric synthesis applications where conformational constraint and specific stereochemistry are critical [1].

Why (1S)-N,N-Dibenzylcyclohept-2-en-1-amine (CAS 656223-62-0) Cannot Be Substituted with Generic Analogs


Substituting (1S)-N,N-dibenzylcyclohept-2-en-1-amine with a structurally related compound, such as its enantiomer, a regioisomer, or a less sterically demanding analog, introduces significant risks in research outcomes. The defined (S)-stereochemistry at the cycloheptenyl carbon is fundamental; the (R)-enantiomer would present a mirror-image spatial orientation to any chiral biological target or catalytic pocket, potentially leading to a total loss of desired activity. Computed properties show this molecule has no hydrogen bond donors and a single acceptor, forcing binding interactions to rely heavily on lipophilic and shape complementarity [1]. Replacing it with an analog lacking the two benzyl groups or with a different ring size would fundamentally alter its three-dimensional shape and lipophilic surface, thereby changing its molecular recognition profile, target engagement, and selectivity in ways that are not predictable by formula similarity alone.

Quantitative Differentiation Guide for Procuring (1S)-N,N-Dibenzylcyclohept-2-en-1-amine (CAS 656223-62-0)


Enantiomeric Purity and Stereochemical Identity for Biological Studies

The compound is defined by its (S)-absolute configuration, as confirmed by its IUPAC name and InChI string [1]. While specific enantiomeric excess (ee) data for commercial samples were not found in the reviewed literature, the procurement value for chiral amines hinges on this defined stereochemistry. For any chiral target engagement, the difference between the (S)- and (R)-enantiomers is absolute, where one may be a potent ligand and the other completely inactive. This binary, structure-based differentiation is fundamental to its selection over racemic or achiral cycloheptenamine analogs.

Stereochemistry Chiral purity Enantiomeric excess

Differentiation via Computed Lipophilicity (XLogP3-AA = 5.2) Compared to Des-benzyl Analogs

The computed partition coefficient (XLogP3-AA) for this compound is 5.2 [1]. This value is significantly higher than that of the non-benzylated parent amine, 2-cyclohepten-1-amine, which has a predicted XLogP3 of approximately 1.3 [2]. The calculated difference of approximately 3.9 log units reflects a nearly 8,000-fold increase in lipophilicity, a quantitative change that profoundly impacts its behavior in biological systems and its suitability for applications requiring high membrane permeability or blood-brain barrier penetration.

Lipophilicity ADME properties XLogP3-AA

Potential Mechanism of Action in Amyloid Beta Modulation

Vendor literature indicates that this compound has been referenced in patent literature for its potential to inhibit β-amyloid peptide release, a key pathological process in Alzheimer's disease, by modulating receptor activity or enzyme function in amyloid precursor protein processing . However, no specific patent, target, or quantitative inhibitory data (e.g., IC50) could be identified in accessible public databases for this compound. This information is presented as a reported area of application, not as a verified point of differentiation.

Alzheimer's disease β-amyloid Mechanism of action

Recommended Application Scenarios for Procuring (1S)-N,N-Dibenzylcyclohept-2-en-1-amine (CAS 656223-62-0)


Asymmetric Synthesis and Chiral Ligand Design

The compound's unique combination of a chiral cycloheptene backbone and two bulky N-benzyl groups makes it a candidate for developing novel chiral ligands for asymmetric catalysis. Its steric bulk and lack of hydrogen bond donors create a well-defined, lipophilic chiral environment that, in principle, can induce enantioselectivity. This differentiates it from smaller chiral amines like (S)-1-phenylethylamine, which offers a different steric profile [1]. Procurement is recommended for research groups exploring new ligand architectures.

Synthesis of Conformationally Restricted Bioactive Molecules

The cycloheptene ring provides a constrained scaffold not found in common acyclic or six-membered ring amines. This compound can serve as a key intermediate in synthesizing libraries of novel molecules for biological screening, where the chiral, rigid core is expected to impart higher target selectivity compared to more flexible analogs. The (1S) configuration is essential for exploring structure-activity relationships (SAR) in a stereospecific manner.

Research into Alzheimer's Disease Mechanisms

Based on reported, though unverified, patent literature, this compound is suggested as a starting point for investigating modulators of β-amyloid peptide release [1]. In a research setting, its high calculated lipophilicity is a relevant property for designing molecules intended to cross the blood-brain barrier. A comparative study of this compound against its (R)-enantiomer and less lipophilic analogs could be a valid research program to identify novel, stereospecific hits for this target.

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